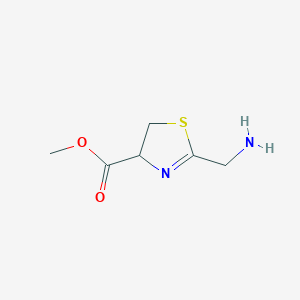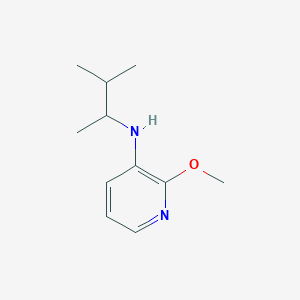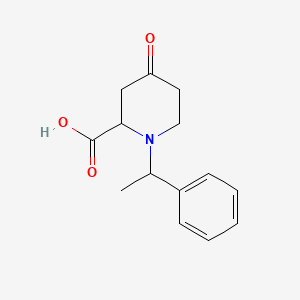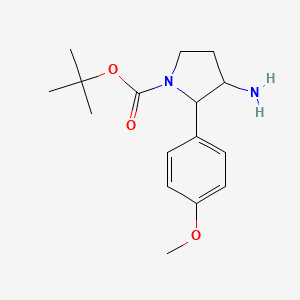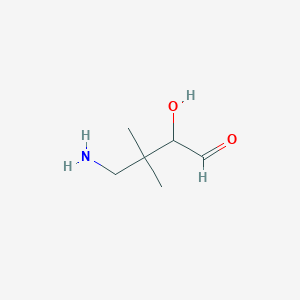
4-Amino-2-hydroxy-3,3-dimethylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-hydroxy-3,3-dimethylbutanal is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and an aldehyde group attached to a butane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-3,3-dimethylbutanal can be achieved through several methods. One common approach involves the alkylation of isobutene with ethylene to form 3,3-dimethylbutanol, which is then oxidized to 3,3-dimethylbutanal
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes typically utilize catalysts and optimized reaction conditions to maximize yield and purity. For example, the vapor phase dehydrogenation of 3,3-dimethylbutanol over a copper catalyst is a common method used to produce 3,3-dimethylbutanal .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-hydroxy-3,3-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Amino-2-hydroxy-3,3-dimethylbutanoic acid.
Reduction: 4-Amino-2-hydroxy-3,3-dimethylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-2-hydroxy-3,3-dimethylbutanal has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxy-3,3-dimethylbutanal involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutanal: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.
4-Amino-3,3-dimethylbutanal: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-3,3-dimethylbutanal: Lacks the amino group, which limits its use in certain biological and chemical applications.
Uniqueness
4-Amino-2-hydroxy-3,3-dimethylbutanal is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical and biological processes. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-amino-2-hydroxy-3,3-dimethylbutanal |
InChI |
InChI=1S/C6H13NO2/c1-6(2,4-7)5(9)3-8/h3,5,9H,4,7H2,1-2H3 |
InChI Key |
FLEGYOZIUTULDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)

![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
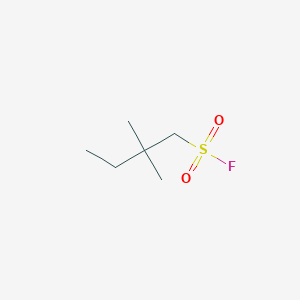

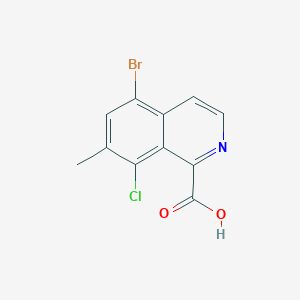
![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)
